(4-fluorophenyl)(2-(phenoxymethyl)-6,7-dihydrooxazolo[5,4-c]pyridin-5(4H)-yl)methanone
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis pathway would depend on the starting materials and the specific reactions used. Common techniques might include nucleophilic substitution reactions, ring-closing reactions, or palladium-catalyzed couplings .Molecular Structure Analysis
The molecular structure of a compound can be analyzed using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .Chemical Reactions Analysis
The reactivity of the compound would depend on its functional groups. For example, the fluorophenyl group might undergo electrophilic aromatic substitution reactions, while the oxazolopyridine group might participate in nucleophilic reactions .Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, and stability can be determined experimentally. These properties can provide important information about how the compound behaves under different conditions .Scientific Research Applications
Application in Schizophrenia Treatment
Specific Scientific Field
The compound JNJ-46778212 is being studied in the field of neuroscience , specifically for the treatment of schizophrenia .
Summary of the Application
JNJ-46778212 is a potent, selective, and orally bioavailable mGlu5 positive allosteric modulator . It is being investigated as a clinical candidate for the treatment of schizophrenia . Schizophrenia is a chronic and severe mental disorder that affects how a person thinks, feels, and behaves.
Methods of Application or Experimental Procedures
While the exact experimental procedures are not detailed in the sources, the development of such compounds typically involves preclinical testing in laboratory and animal models to evaluate its safety and efficacy. This is followed by clinical trials in humans, which are conducted in several phases to assess safety, effectiveness, dosage, and potential side effects.
Results or Outcomes
The compound has shown potential for the treatment of schizophrenia . However, the specific results or outcomes, including any quantitative data or statistical analyses, are not provided in the available sources.
Application in Huntington’s Disease Treatment
Specific Scientific Field
The compound JNJ-46778212 is being studied in the field of neuroscience , specifically for the treatment of Huntington’s disease .
Summary of the Application
Huntington’s Disease (HD) is an autosomal-dominant neurodegenerative disorder, characterized by involuntary body movements, cognitive impairment, and psychiatric disorder. The compound JNJ-46778212 has been shown to improve synaptic plasticity and memory in a mouse model of Huntington’s disease .
Methods of Application or Experimental Procedures
The study involved subchronic treatment with JNJ-46778212 in a mouse model for HD. The treatment was found to stabilize mGluR5 at the cellular plasma membrane, increasing the expression of several genes important for synaptic plasticity .
Results or Outcomes
The treatment with JNJ-46778212 was effective in reversing the memory deficits exhibited by the mouse model for HD. It also increased dendritic spine density and maturation and augmented the number of pre-synaptic sites .
Application in Schizophrenia Model
Specific Scientific Field
The compound JNJ-46778212 is being studied in the field of neuroscience , specifically in a sub-chronic PCP rat model for schizophrenia .
Summary of the Application
The cognitive deficits of schizophrenia are linked to imbalanced excitatory and inhibitory signaling in the prefrontal cortex (PFC), disrupting gamma oscillations. The compound JNJ-46778212 has been shown to reverse these oscillatory deficits .
Methods of Application or Experimental Procedures
The study involved the use of two mGlu5 receptor-positive allosteric modulators (PAMs), JNJ-46778212 and another compound, in a sub-chronic PCP (scPCP) rodent model for schizophrenia .
Results or Outcomes
The amplitude and area power of gamma oscillations, which were significantly diminished in the scPCP model, were restored following incubation with JNJ-46778212 .
Safety And Hazards
properties
IUPAC Name |
(4-fluorophenyl)-[2-(phenoxymethyl)-6,7-dihydro-4H-[1,3]oxazolo[5,4-c]pyridin-5-yl]methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O3/c21-15-8-6-14(7-9-15)20(24)23-11-10-17-18(12-23)26-19(22-17)13-25-16-4-2-1-3-5-16/h1-9H,10-13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUZLMKNNIUSREV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C(O2)COC3=CC=CC=C3)C(=O)C4=CC=C(C=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-fluorophenyl)-[2-(phenoxymethyl)-6,7-dihydro-4H-[1,3]oxazolo[5,4-c]pyridin-5-yl]methanone |
Synthesis routes and methods
Procedure details
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.